Enhanced Biochemical Potency Against PKMYT1 Relative to Clinical Benchmark RP-6306
Pkmyt1-IN-1 demonstrates a lower IC50 against PKMYT1 compared to the clinical-stage inhibitor RP-6306 (lunresertib) in biochemical assays. The difference in potency may influence experimental outcomes in target engagement studies, especially at lower inhibitor concentrations .
| Evidence Dimension | PKMYT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | RP-6306 (lunresertib): 14 nM |
| Quantified Difference | Pkmyt1-IN-1 is 1.6-fold more potent than RP-6306 in this biochemical context |
| Conditions | Biochemical enzyme inhibition assay (TargetMol datasheet for Pkmyt1-IN-1; Selleck datasheet for RP-6306) |
Why This Matters
For researchers prioritizing maximal target engagement in biochemical screens, Pkmyt1-IN-1 offers a 1.6-fold potency advantage over the clinical comparator.
